REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].C[Si](C#N)(C)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].CS(O[CH2:29][C:30]1[CH:31]=[N:32][C:33]([Cl:36])=[CH:34][CH:35]=1)(=O)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.[Cl-].[NH4+].C(OCC)(=O)C.[I-].[Zn+2].[I-]>[Cl:36][C:33]1[N:32]=[CH:31][C:30]([CH2:29][C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[O:7])=[CH:35][CH:34]=1 |f:2.3,5.6,8.9,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
110 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC=1C=NC(=CC1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring as it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
WAIT
|
Details
|
over 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
CUSTOM
|
Details
|
while gradually elevated to room temperature
|
Type
|
WAIT
|
Details
|
After 12.5 hours
|
Duration
|
12.5 h
|
Type
|
STIRRING
|
Details
|
by stirring as it
|
Type
|
WAIT
|
Details
|
After further 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with a saturated aqueous ammonium chloride solution twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The residue was subjected to silica gel column chromatography (elution solvent; hexane, hexane:ethyl acetate=10:1, 4:1, 3:1, and 2:1)
|
Type
|
CUSTOM
|
Details
|
Subsequently, the resulting precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |